1-chlorocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6ClN. It is a chlorinated derivative of cyclobutanecarbonitrile, featuring a chlorine atom and a cyano group (-CN) attached to the same carbon atom in a cyclobutane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carbonitrile can be synthesized through several methods, including:
Halogenation of Cyclobutanecarbonitrile: This involves the reaction of cyclobutanecarbonitrile with chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions.
Nucleophilic Substitution Reactions: Another method involves the substitution of a suitable leaving group in a precursor molecule with a cyano group, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to a primary amine, resulting in the formation of 1-chlorocyclobutane-1-aminomethane.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution Reactions: Nucleophiles like sodium azide (NaN3) and various alkyl halides are employed, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutanes depending on the nucleophile used.
Scientific Research Applications
1-Chlorocyclobutane-1-carbonitrile finds applications in several fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand the behavior of similar compounds in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-chlorocyclobutane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Molecular Targets and Pathways:
Electrophilic Substitution: The compound targets nucleophiles, leading to the formation of new chemical bonds.
Nucleophilic Addition: The cyano group can react with nucleophiles, resulting in the formation of new compounds.
Comparison with Similar Compounds
1-Chlorocyclobutane-1-carbonitrile is similar to other chlorinated cyclobutanes and nitriles, but its unique combination of a chlorine atom and a cyano group on the same carbon atom sets it apart. Some similar compounds include:
Chlorocyclobutane: Lacks the cyano group.
Cyclobutanecarbonitrile: Lacks the chlorine atom.
1-Chlorocyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of cyclobutane.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
36178-66-2 |
---|---|
Molecular Formula |
C5H6ClN |
Molecular Weight |
115.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.